molecular formula C16H16N2O3 B13725436 tert-Butyl 4-(4-ethynylphenoxy)-1H-pyrazole-1-carboxylate

tert-Butyl 4-(4-ethynylphenoxy)-1H-pyrazole-1-carboxylate

Cat. No.: B13725436
M. Wt: 284.31 g/mol
InChI Key: JZGUIACRRWDJLA-UHFFFAOYSA-N
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Description

tert-Butyl 4-(4-ethynylphenoxy)-1H-pyrazole-1-carboxylate: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an ethynylphenoxy group and a tert-butyl ester. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(4-ethynylphenoxy)-1H-pyrazole-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Ethynylphenoxy Intermediate: The ethynylphenoxy group can be introduced through a Sonogashira coupling reaction between an aryl halide and an alkyne.

    Pyrazole Ring Formation: The pyrazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable diketone or β-keto ester.

    Esterification: The final step involves the esterification of the pyrazole carboxylic acid with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(4-ethynylphenoxy)-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Material Science: It can be incorporated into polymers to modify their properties.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug discovery, particularly as enzyme inhibitors or receptor modulators.

    Biological Probes: It can be used as a probe to study biological pathways and interactions.

Industry:

    Agrochemicals: Potential use as a precursor for the synthesis of herbicides or pesticides.

    Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-ethynylphenoxy)-1H-pyrazole-1-carboxylate depends on its application. In drug development, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The ethynylphenoxy group can interact with hydrophobic pockets, while the pyrazole ring can form hydrogen bonds with amino acid residues in the target protein. This interaction can lead to inhibition or activation of the target, affecting downstream biological pathways.

Comparison with Similar Compounds

  • tert-Butyl 4-(4-ethynylphenoxy)-dimethylsilane
  • tert-Butyl 4-(4-ethynylphenoxy)-benzoate

Comparison:

  • Structural Differences: While similar compounds may share the ethynylphenoxy group, the presence of different substituents (e.g., dimethylsilane or benzoate) can significantly alter their chemical properties and reactivity.
  • Unique Properties: tert-Butyl 4-(4-ethynylphenoxy)-1H-pyrazole-1-carboxylate is unique due to the presence of the pyrazole ring, which imparts specific biological activity and reactivity not seen in other similar compounds.

Properties

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

tert-butyl 4-(4-ethynylphenoxy)pyrazole-1-carboxylate

InChI

InChI=1S/C16H16N2O3/c1-5-12-6-8-13(9-7-12)20-14-10-17-18(11-14)15(19)21-16(2,3)4/h1,6-11H,2-4H3

InChI Key

JZGUIACRRWDJLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C=N1)OC2=CC=C(C=C2)C#C

Origin of Product

United States

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